molecular formula C11H17NO3 B2998962 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 49682-94-2

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2998962
CAS No.: 49682-94-2
M. Wt: 211.261
InChI Key: XKPSPNAWLOSPNL-UHFFFAOYSA-N
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Description

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.261. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Material Development

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been explored for its potential in developing nonlinear optical materials. Studies have shown that it can be effective in second harmonic generation, making it suitable for applications in nonlinear optical devices, especially in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994). Another research highlighted its use in generating violet phase-matched second-harmonic waves, further reinforcing its potential in optical applications (Sagawa et al., 1993).

Mass Spectrometric Studies

Mass spectrometry has been employed to study the characteristics of 1,4-dioxa-8-azaspiro[4.5]decane. These studies have focused on understanding its fragmentation patterns, which is crucial for analytical applications in chemistry (Solomons, 1982).

Antibacterial Activity

Research has also been conducted on the synthesis and antibacterial evaluation of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. These studies indicate potential antibacterial applications, particularly against various bacterial species, showcasing the compound's relevance in medical research (Natarajan et al., 2021).

Chemical Synthesis and Characterization

Several studies focus on the synthesis and structural characterization of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. This includes research on stereochemistry, crystal structure, and other chemical properties relevant to organic chemistry and materials science (Sharifkanov et al., 2001), (Kagawa et al., 1996).

Environmental Applications

Research has been conducted on the use of certain derivatives of 1,4-dioxa-8-azaspiro[4.5]decane in environmental applications, such as the removal of water-soluble carcinogenic dyes and aromatic amines. This suggests potential use in environmental remediation and pollution control (Akceylan et al., 2009).

Properties

IUPAC Name

cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPSPNAWLOSPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.4 g. of cyclopropanecarbonyl chloride in 150 ml. of dichloromethane is rapidly added to a solution of 12.5 g. of 4-piperidone ethylene acetal (1,4-dioxa-8-azaspiro[4.5]decane) and 20 g. of triethylamine in 200 ml. of dichloromethane, causing the solution to reflux. Heating to reflux with stirring is continued overnight; the mixture is cooled and the precipitated triethylammonium chloride filtered off. The mother liquor is concentrated to about half volume, washed with water, dried over anhydrous potassium carbonate, and stripped to dryness. The residual oil quickly solidifies, and on crystallization from 300 ml. hexane yields cyclopropyl 1,4-dioxa-8-azaspiro[4.5]dec-8-yl ketone, m.p. 72°-74°, as white needles. Reduction of 14.0 g. of this compound in 60 ml. freshly chromatographed, peroxide-free ether by dropwise addition to a suspension of 2.5 g. of lithium aluminum hydride in similarly treated ether, followed by three hours of refluxing, yields 8-(cyclopropylmethyl)-1,4-dioxa-8azaspiro[4.5]decane as a colorless oil. Hydrolysis of this ethylene acetal by refluxing in 2N hydrochloric acid, followed by basification with 50% sodium hydroxide, extraction into ether, drying of the extrct, and stripping off the solvent, yields a crude product which distills at 111°-122°/16 mm. to give 1-(cyclopropylmethyl)-4-piperidone, shown by gas-liquid chromatography to be 95-99% pure.
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